CASIN

Description

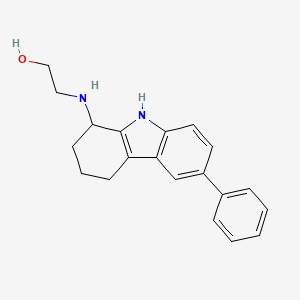

Structure

3D Structure

Properties

IUPAC Name |

2-[(6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O/c23-12-11-21-19-8-4-7-16-17-13-15(14-5-2-1-3-6-14)9-10-18(17)22-20(16)19/h1-3,5-6,9-10,13,19,21-23H,4,7-8,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXIUMAOXORBRCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)C4=CC=CC=C4)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80387144 | |

| Record name | 2-[(6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80387144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6044-86-6, 425399-05-9 | |

| Record name | 2-[(6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80387144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide on the Synthesis and Characterization of 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol

This technical guide provides an in-depth overview of a plausible synthetic route and detailed characterization of the novel carbazole derivative, 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol. This document is intended for researchers and professionals in the fields of medicinal chemistry and drug development, offering a comprehensive protocol for the preparation and analysis of this compound.

Introduction

Carbazole and its derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities. Tetrahydrocarbazole derivatives, in particular, have been explored for their potential as acetylcholinesterase inhibitors, anticancer agents, and neuroprotective agents.[1][2][3][4] The title compound, 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol, represents a novel structural scaffold with potential for further pharmacological investigation. This guide outlines a proposed synthetic pathway and a comprehensive characterization strategy for this molecule.

Proposed Synthesis

The synthesis of 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol can be achieved through a two-step process. The first step involves the synthesis of the key intermediate, 6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-one, via a Fischer indole synthesis. The second step is the reductive amination of this ketone with ethanolamine to yield the final product.

The synthesis of the tetrahydrocarbazole core is proposed to follow the well-established Borsche-Drechsel cyclization, a variant of the Fischer indole synthesis.[1][2] This involves the reaction of (4-phenyl)phenylhydrazine with cyclohexanone.

Experimental Protocol:

A mixture of (4-phenyl)phenylhydrazine hydrochloride (1.0 eq.) and cyclohexanone (1.2 eq.) in glacial acetic acid is heated to reflux for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The precipitated solid is filtered, washed with water, and dried. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford pure 6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-one.

The final compound is synthesized via reductive amination of the 6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-one intermediate with ethanolamine.

Experimental Protocol:

To a solution of 6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-one (1.0 eq.) and ethanolamine (1.5 eq.) in a suitable solvent such as methanol or dichloroethane, a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature for 12-24 hours. The reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography (silica gel, methanol/dichloromethane gradient) to yield 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol.

Characterization

The structure and purity of the synthesized compound would be confirmed by various spectroscopic methods and elemental analysis.

| Analysis | Expected Results for 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol |

| ¹H NMR | Signals corresponding to the aromatic protons of the carbazole and phenyl rings, the protons of the tetrahydrocarbazole core, and the protons of the aminoethanol side chain. The chemical shifts and coupling constants would be consistent with the proposed structure. |

| ¹³C NMR | Resonances for all the carbon atoms in the molecule, including the aromatic, aliphatic, and alcohol carbons, confirming the carbon skeleton. |

| IR (KBr) | Characteristic absorption bands for N-H stretching (amine and indole), O-H stretching (alcohol), C-H stretching (aromatic and aliphatic), and C=C stretching (aromatic). |

| Mass Spec. | A molecular ion peak corresponding to the calculated molecular weight of the compound (C₂₀H₂₂N₂O). |

| Elemental Analysis | The percentages of Carbon, Hydrogen, and Nitrogen would be in close agreement with the calculated values for the molecular formula C₂₀H₂₂N₂O. |

Diagrams

Caption: Synthetic scheme for the target compound.

Caption: Characterization workflow for the final product.

Conclusion

This technical guide presents a detailed and plausible pathway for the synthesis and characterization of 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol. The described methodologies are based on established chemical transformations and provide a solid foundation for the successful preparation and verification of this novel compound. The availability of this molecule will enable further investigation into its potential biological activities, contributing to the ongoing development of new therapeutic agents based on the versatile carbazole scaffold. Future studies should focus on the biological evaluation of this compound, including its potential as an acetylcholinesterase inhibitor or anticancer agent, given the known activities of related tetrahydrocarbazole derivatives.

References

- 1. op.niscair.res.in [op.niscair.res.in]

- 2. Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors: Potential anti-Alzheimer's agents | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

The Rising Therapeutic Potential of Tetrahydrocarbazole Derivatives: A Technical Guide to Their Biological Activities

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

The tetrahydrocarbazole scaffold, a privileged structure in medicinal chemistry, has garnered significant attention for its diverse and potent biological activities. Novel derivatives of this heterocyclic system are continuously being explored as promising candidates for the treatment of a wide array of diseases, including cancer, microbial infections, neurodegenerative disorders, and inflammatory conditions. This technical guide provides a comprehensive overview of the biological activities of novel tetrahydrocarbazole derivatives, with a focus on their quantitative data, experimental methodologies, and underlying signaling pathways.

Quantitative Biological Activity Data

The biological efficacy of novel tetrahydrocarbazole derivatives has been quantified across various therapeutic areas. The following tables summarize the inhibitory concentrations (IC50) for anticancer and neuroprotective activities, and the minimum inhibitory concentrations (MIC) for antimicrobial activities, providing a comparative analysis of the potency of these compounds.

Table 1: Anticancer Activity of Tetrahydrocarbazole Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Tetrahydrocarbazole-tethered triazole (5g) | MCF-7 (Breast) | Not specified | [1] |

| Tetrahydrocurcumin-linked triazole (4g) | HCT-116 (Colon) | 1.09 ± 0.17 | [2] |

| Tetrahydrocurcumin-linked triazole (4g) | A549 (Lung) | 45.16 ± 0.92 | [2] |

| Tetrahydrocurcumin-linked triazole (4k) | HCT-116 (Colon) | Moderate | [2] |

| β-keto-1,2,3-triazole derivatives (3a-f) | MCF-7 (Breast) | 39.3 - >54.6 | [3] |

| Pyrimidine derivative (43) | A549 (Lung) | 2.14 | [4] |

| Pyrimidine derivative (44) | HCT-116 (Colon) | 3.59 | [4] |

| Indolyl-pyrimidine hybrid (60) | MCF-7 (Breast) | 5.1 | [4] |

| Combretastatin-pyrimidine hybrid (35) | MCF-7 (Breast) | 3.38 | [4] |

Table 2: Antimicrobial Activity of Tetrahydrocarbazole Derivatives

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Tetrahydrocarbazole derivative | Bacteria | 21 | [5] |

| 3-methyl-1,4-dioxo-4,9-dihydro-1H-carbazole-6-carboxylic acid (2) | S. aureus | 48.42 | [6] |

| 3-methyl-1,4-dioxo-4,9-dihydro-1H-carbazole-6-carboxylic acid (2) | E. coli | 168.01 | [6] |

| Carbazole derivative (3) | B. cereus | 12.73 | [6] |

| Carbazole derivative (1) | S. Typhimurium | 50.08 | [6] |

| 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives (2-5, 7-10) | Staphylococcus spp. | 32 | [7] |

| 4-(4-(Benzylamino)butoxy)-9H-carbazole | S. aureus | 30 | [8] |

| 4-(4-(Benzylamino)butoxy)-9H-carbazole | S. epidermidis | 50 | [8] |

| Carbazole-oxadiazole derivative | S. aureus | Potent | [8] |

Table 3: Neuroprotective Activity of Tetrahydrocarbazole Derivatives

| Compound/Derivative | Target/Assay | IC50 (µM) | Reference |

| γ-carboline-tetrahydrocarbazole conjugate (5e) | Butyrylcholinesterase (BChE) | Mixed-type inhibition | [9] |

| γ-carboline-carbazole conjugate (3c) | Butyrylcholinesterase (BChE) | Mixed-type inhibition | [9] |

| Amino derivative (3) | Acetylcholinesterase (AChE) | Selective inhibition | [10][11] |

| Methylamino derivative (4) | Acetylcholinesterase (AChE) | Selective inhibition | [10][11] |

| Butyl nitro derivative (17) | Acetylcholinesterase (AChE) | Selective inhibition | [10][11] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. This section outlines the fundamental experimental protocols for the synthesis and biological evaluation of tetrahydrocarbazole derivatives.

Synthesis of Tetrahydrocarbazole Derivatives via Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for the preparation of the tetrahydrocarbazole scaffold.

Principle: The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a phenylhydrazine and a ketone (e.g., cyclohexanone), with the elimination of ammonia.

General Procedure:

-

Formation of Phenylhydrazone: Equimolar amounts of a substituted phenylhydrazine and cyclohexanone are dissolved in a suitable solvent, such as ethanol or acetic acid. The mixture is stirred at room temperature or gently heated to facilitate the formation of the corresponding phenylhydrazone.

-

Cyclization: An acid catalyst, typically glacial acetic acid, sulfuric acid, or a Lewis acid, is added to the reaction mixture. The mixture is then heated under reflux for a specified period (e.g., 5 minutes to several hours).

-

Isolation and Purification: Upon cooling, the tetrahydrocarbazole product often crystallizes out of the solution. The solid is collected by filtration, washed with a cold solvent, and can be further purified by recrystallization from a suitable solvent like ethanol to yield the pure product.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential anticancer agents.

Principle: Metabolically active cells possess mitochondrial reductase enzymes that cleave the yellow tetrazolium salt, MTT, into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The tetrahydrocarbazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours at 37°C.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of the microorganism.

Protocol:

-

Preparation of Inoculum: A standardized suspension of the test bacterium or fungus is prepared to a specific turbidity, typically a 0.5 McFarland standard.

-

Serial Dilution: The tetrahydrocarbazole derivative is serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria) in the wells of a microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Neuroprotective Activity Assessment: Acetylcholinesterase Inhibition Assay (Ellman's Method)

Ellman's method is a widely used colorimetric assay to measure acetylcholinesterase (AChE) activity and screen for its inhibitors.

Principle: AChE hydrolyzes the substrate acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm. The presence of an AChE inhibitor reduces the rate of this color development.

Protocol:

-

Reaction Mixture Preparation: In a 96-well plate, a reaction mixture is prepared containing a buffer (e.g., phosphate buffer, pH 8.0), DTNB, and the test tetrahydrocarbazole derivative at various concentrations.

-

Enzyme Addition: A solution of acetylcholinesterase enzyme is added to the wells, and the plate is pre-incubated for a short period.

-

Substrate Addition: The reaction is initiated by the addition of the substrate, acetylthiocholine iodide.

-

Absorbance Measurement: The absorbance at 412 nm is measured at multiple time points using a microplate reader to determine the rate of the reaction.

-

Inhibition Calculation: The percentage of AChE inhibition is calculated by comparing the reaction rate in the presence of the test compound to the rate of the untreated control. The IC50 value is then determined.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which tetrahydrocarbazole derivatives exert their biological effects is crucial for rational drug design and development. The following diagrams, generated using the DOT language, illustrate some of the key signaling pathways and experimental workflows.

Anticancer Mechanism: Induction of Apoptosis

Many tetrahydrocarbazole derivatives exhibit anticancer activity by inducing programmed cell death, or apoptosis, in cancer cells. This process is often mediated through the intrinsic (mitochondrial) pathway.

Caption: Intrinsic apoptosis pathway induced by tetrahydrocarbazole derivatives.

Neuroprotective Mechanism: Cholinesterase Inhibition

The inhibition of cholinesterases, particularly acetylcholinesterase (AChE), is a key strategy in the symptomatic treatment of Alzheimer's disease. Tetrahydrocarbazole derivatives have shown promise as potent cholinesterase inhibitors.

Caption: Mechanism of cholinesterase inhibition by tetrahydrocarbazole derivatives.

Anti-inflammatory Mechanism: COX-2 Inhibition

The anti-inflammatory properties of some tetrahydrocarbazole derivatives are attributed to their ability to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme, a key player in the inflammatory cascade.

Caption: Inhibition of the COX-2 pathway by tetrahydrocarbazole derivatives.

Experimental Workflow: High-Throughput Screening for Biological Activity

The discovery of novel bioactive tetrahydrocarbazole derivatives often begins with a high-throughput screening (HTS) campaign to evaluate a large library of compounds.

Caption: A typical workflow for high-throughput screening of tetrahydrocarbazole derivatives.

Conclusion

Novel tetrahydrocarbazole derivatives represent a highly promising and versatile class of compounds with significant therapeutic potential across multiple disease areas. Their demonstrated anticancer, antimicrobial, neuroprotective, and anti-inflammatory activities, supported by compelling quantitative data, underscore their importance in modern drug discovery. The detailed experimental protocols provided herein offer a foundation for researchers to further explore and optimize these fascinating molecules. Moreover, a deeper understanding of their mechanisms of action and the signaling pathways they modulate will be instrumental in the rational design of next-generation tetrahydrocarbazole-based therapeutics with enhanced efficacy and safety profiles. The continued investigation of this chemical scaffold is poised to yield significant breakthroughs in the fight against some of the most challenging human diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. jpsdm.journals.ekb.eg [jpsdm.journals.ekb.eg]

- 5. benthamdirect.com [benthamdirect.com]

- 6. biorxiv.org [biorxiv.org]

- 7. mdpi.com [mdpi.com]

- 8. Evaluation of the Antimicrobial Potential and Toxicity of a Newly Synthesised 4-(4-(Benzylamino)butoxy)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 11. Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors: Potential anti-Alzheimer's agents | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

An In-depth Technical Guide on the Potential Mechanism of Action of 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No specific studies on the mechanism of action of 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol have been identified in publicly available literature. This guide, therefore, provides an in-depth analysis of the potential mechanisms of action based on the well-documented biological activities of structurally related carbazole and tetrahydrocarbazole derivatives. The information presented herein is intended to serve as a foundational resource for hypothesis generation and to guide future research into this specific molecule.

Introduction to the Carbazole Scaffold

Carbazole is a tricyclic aromatic heterocycle that forms the core of many naturally occurring alkaloids and synthetic molecules of significant pharmacological interest. The rigid, planar structure of the carbazole nucleus, combined with its electron-rich nature, makes it a privileged scaffold in medicinal chemistry, capable of interacting with a diverse range of biological targets. Derivatives of carbazole have been extensively investigated and have shown a broad spectrum of biological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, antioxidant, neuroprotective, and antidiabetic properties.[1][2]

The specific compound, 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol, features a tetrahydrocarbazole core, which provides a three-dimensional structure that can be crucial for specific receptor binding. The addition of a phenyl group at the 6th position and an aminoethanol side chain at the 1st position introduces key functional groups that can participate in hydrogen bonding, hydrophobic, and electrostatic interactions with biological macromolecules.

Potential Mechanisms of Action Based on Structurally Related Compounds

Given the lack of direct experimental data, the potential mechanisms of action for 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol can be inferred from the known activities of other carbazole derivatives.

A significant body of research has focused on the anticancer properties of carbazole derivatives.[3] Several potential mechanisms have been identified for these compounds.

-

Inhibition of Signal Transducer and Activator of Transcription 3 (STAT3): Many carbazole derivatives have been shown to target the JAK/STAT signaling pathway, with a particular emphasis on STAT3.[4][5] Constitutive activation of STAT3 is a hallmark of many human cancers, promoting cell proliferation, survival, and angiogenesis. Carbazole-based compounds may inhibit STAT3 phosphorylation, dimerization, and nuclear translocation, thereby downregulating the expression of STAT3 target genes involved in tumorigenesis.

-

Topoisomerase Inhibition: Some carbazole aminoalcohols have been identified as topoisomerase I inhibitors. By stabilizing the topoisomerase I-DNA cleavage complex, these compounds lead to DNA single-strand breaks, cell cycle arrest, and ultimately, apoptosis.

-

Kinase Inhibition: The indolocarbazole scaffold, a related structure, is known to be a potent inhibitor of various protein kinases, including protein kinase C (PKC) and cyclin-dependent kinases (CDKs). It is plausible that tetrahydrocarbazole derivatives could also exhibit kinase inhibitory activity, disrupting cell cycle progression and signaling pathways critical for cancer cell growth.

-

Induction of Apoptosis: Carbazole derivatives can induce apoptosis through various intrinsic and extrinsic pathways, including the modulation of Bcl-2 family proteins and the activation of caspases.

Experimental Protocol: STAT3 Inhibition Assay

A common method to assess the inhibition of STAT3 is through a luciferase reporter gene assay.

-

Cell Culture: Human cancer cells with constitutively active STAT3 (e.g., MDA-MB-231 breast cancer cells) are cultured in appropriate media.

-

Transfection: Cells are transiently transfected with a plasmid containing a STAT3-responsive luciferase reporter construct and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Compound Treatment: After transfection, cells are treated with varying concentrations of the test compound (e.g., 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol) for a specified period (e.g., 24 hours).

-

Luciferase Assay: Cell lysates are collected, and the activities of firefly and Renilla luciferases are measured using a dual-luciferase assay system.

-

Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated to determine the effect of the compound on STAT3 transcriptional activity. IC50 values are then determined from dose-response curves.

Signaling Pathway: Potential STAT3 Inhibition by a Carbazole Derivative

Caption: Potential inhibition points of carbazole derivatives in the JAK/STAT3 signaling pathway.

Carbazole derivatives have also been explored for their potential in treating neurodegenerative diseases.

-

Serotonin Receptor Ligands: Certain tetrahydrocarbazole derivatives have shown affinity for serotonin receptors, such as the 5-HT1D receptor. As ligands for these receptors, they could modulate serotonergic neurotransmission, which is implicated in mood, cognition, and various neurological disorders.

-

Antioxidant Activity: Oxidative stress is a key pathological feature of many neurodegenerative diseases. The carbazole nucleus can act as a radical scavenger, and derivatives have demonstrated potent antioxidant activity, potentially protecting neurons from oxidative damage.[6]

Experimental Protocol: Serotonin Receptor Binding Assay

A radioligand binding assay is a standard method to determine the affinity of a compound for a specific receptor.

-

Membrane Preparation: Cell membranes expressing the target serotonin receptor subtype (e.g., 5-HT1D) are prepared from cultured cells or animal brain tissue.

-

Binding Reaction: The membranes are incubated with a specific radioligand (e.g., [3H]-5-carboxamidotryptamine) and varying concentrations of the unlabeled test compound.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured by liquid scintillation counting.

-

Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Logical Relationship: Hypothesis for Neuroprotective Action

Caption: Hypothesized dual mechanism for the neuroprotective effects of carbazole derivatives.

The carbazole scaffold is present in several naturally occurring antimicrobial agents. Synthetic derivatives have also shown promising activity against a range of bacteria and fungi.[7]

-

Membrane Permeabilization: One proposed mechanism is the disruption of the microbial cell membrane, leading to increased permeability and leakage of cellular contents.

-

Enzyme Inhibition: Carbazole derivatives may inhibit essential microbial enzymes, such as DNA gyrase, thereby interfering with DNA replication and repair.

Experimental Workflow: Antimicrobial Susceptibility Testing

References

- 1. echemcom.com [echemcom.com]

- 2. researchgate.net [researchgate.net]

- 3. A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Review of pharmacological activity in new carbazole compounds. [wisdomlib.org]

- 7. Carbazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 6-Phenyl-Tetrahydrocarbazole Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 6-phenyl-tetrahydrocarbazole scaffold represents a promising, yet relatively underexplored, area in medicinal chemistry. As a derivative of the broader tetrahydrocarbazole (THC) class of compounds, it holds potential for a wide range of therapeutic applications. This technical guide synthesizes the available preclinical data on 6-phenyl-tetrahydrocarbazole and its close analogs, providing insights into its potential therapeutic targets, mechanisms of action, and the experimental methodologies used in its evaluation. While direct, comprehensive studies on 6-phenyl-tetrahydrocarbazole are limited, by examining data from related phenylcarbazole and substituted tetrahydrocarbazole compounds, we can delineate a clear path for future research and drug development. This guide will cover potential applications in oncology, neuroprotection, and anti-inflammatory therapies.

Introduction to 6-Phenyl-Tetrahydrocarbazole

Tetrahydrocarbazoles are a significant class of heterocyclic compounds present in numerous biologically active natural products and synthetic molecules.[1] The fusion of a cyclohexane ring to the indole core creates a rigid, three-dimensional structure that is amenable to a variety of chemical modifications. The introduction of a phenyl group at the 6-position of the tetrahydrocarbazole nucleus can significantly influence its physicochemical properties, such as lipophilicity and planarity, which in turn can modulate its interaction with biological targets.

The core structure of 6-phenyl-1,2,3,4-tetrahydrocarbazole is depicted below:

Caption: Core chemical structure of 6-phenyl-tetrahydrocarbazole.

Potential Therapeutic Targets in Oncology

The anticancer potential of carbazole derivatives is well-documented. Several lines of evidence suggest that 6-phenyl-tetrahydrocarbazole compounds may exert their effects through modulation of key cellular processes involved in cancer progression.

DNA Intercalation and Topoisomerase Inhibition

Closely related phenylcarbazole derivatives have demonstrated the ability to interact with DNA and inhibit the activity of topoisomerase I, an enzyme critical for relieving torsional stress in DNA during replication and transcription.[2]

Hypothesized Mechanism of Action:

-

The planar carbazole ring system allows for intercalation between DNA base pairs.

-

This interaction can disrupt the normal function of DNA processing enzymes.

-

Inhibition of topoisomerase I leads to the accumulation of single-strand DNA breaks, ultimately triggering apoptosis.

Caption: Proposed mechanism of DNA damage by 6-phenyl-tetrahydrocarbazole.

Cyclin-Dependent Kinase (CDK) Inhibition

Phenylcarbazole derivatives have been shown to inhibit the activity of cyclin-dependent kinases (CDKs), such as CDC2 (CDK1) and CDK5.[2] CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer.

Potential Signaling Pathway:

Caption: Potential inhibition of cell cycle progression by 6-phenyl-tetrahydrocarbazole.

Quantitative Data on Related Compounds

| Compound Class | Cell Line | Assay | IC50 (nM) | Reference |

| Phenylcarbazole Derivatives | CEM (Human Leukemia) | Cytotoxicity | 10-100 | [2] |

Potential Therapeutic Targets in Neuroprotection

The carbazole scaffold is a key feature of the P7C3 class of neuroprotective agents.[3] These compounds have shown efficacy in models of neurodegenerative diseases such as Parkinson's and ALS.

Neuroprotective Mechanisms

The precise mechanism of action of the P7C3 family is still under investigation, but it is believed to involve the activation of pathways that promote neuronal survival and inhibit apoptotic cell death.

Experimental Workflow for Assessing Neuroprotection:

Caption: Experimental workflow for evaluating neuroprotective effects.

Potential Therapeutic Targets in Anti-inflammatory Applications

Tetrahydrocarbazole derivatives have been investigated for their anti-inflammatory properties, with a key target being the cyclooxygenase (COX) enzymes.[4]

Cyclooxygenase (COX) Inhibition

COX-1 and COX-2 are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy for treating inflammation while minimizing gastrointestinal side effects associated with COX-1 inhibition.

Hypothesized Anti-inflammatory Pathway:

Caption: Proposed mechanism of COX-2 inhibition.

Detailed Experimental Protocols

While specific protocols for 6-phenyl-tetrahydrocarbazole are not published, the following are generalized methodologies for the key experiments cited.

Synthesis of Tetrahydrocarbazole Derivatives

The Fischer indole synthesis is a common method for preparing the tetrahydrocarbazole scaffold.[5]

General Procedure:

-

A substituted phenylhydrazine is reacted with a cyclohexanone derivative in a suitable solvent (e.g., acetic acid, ethanol).

-

The reaction mixture is heated under reflux for several hours.

-

The product is isolated by precipitation or extraction and purified by recrystallization or column chromatography.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of a compound on cancer cells or the neuroprotective effects on neurons.

Protocol:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, 72 hours).

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours.

-

The resulting formazan crystals are solubilized with a suitable solvent (e.g., DMSO, isopropanol).

-

The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.

In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2.

Protocol:

-

Recombinant human COX-1 or COX-2 enzyme is incubated with the test compound at various concentrations.

-

Arachidonic acid is added to initiate the reaction.

-

The production of prostaglandin E2 (PGE2) is measured using an enzyme-linked immunosorbent assay (ELISA) kit.

-

The IC50 value is calculated as the concentration of the compound that inhibits 50% of the enzyme activity.

Conclusion and Future Directions

The 6-phenyl-tetrahydrocarbazole scaffold holds significant promise for the development of novel therapeutics, particularly in the areas of oncology, neuroprotection, and anti-inflammatory medicine. The available data on related compounds suggest that DNA interaction, topoisomerase inhibition, CDK inhibition, and COX inhibition are all plausible therapeutic targets.

Future research should focus on:

-

The synthesis of a focused library of 6-phenyl-tetrahydrocarbazole derivatives with diverse substitution patterns on the phenyl ring.

-

Systematic in vitro screening of these compounds against a panel of cancer cell lines, neuronal models of disease, and inflammatory targets.

-

Detailed mechanistic studies to elucidate the precise molecular targets and signaling pathways modulated by the most active compounds.

-

In vivo efficacy studies in relevant animal models to validate the therapeutic potential of lead candidates.

By pursuing these avenues of research, the full therapeutic potential of 6-phenyl-tetrahydrocarbazole compounds can be unlocked, leading to the development of new and effective treatments for a range of human diseases.

References

- 1. wjarr.com [wjarr.com]

- 2. Synthesis and biological evaluation of novel phenylcarbazoles as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(−)-P7C3-S243], with Improved Druglike Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jpp.krakow.pl [jpp.krakow.pl]

- 5. Synthesis and biological evaluation of novel 3,6- amide and thioamide substituted- 2,3,4,9-tetrahydro-1H-carbazoles for anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Screening of 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available in vitro screening data for the specific compound 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol is limited. This guide provides a comprehensive framework for its potential in vitro evaluation based on the known biological activities of structurally related carbazole derivatives. The experimental protocols and potential signaling pathways described are extrapolated from studies on analogous compounds.

Introduction

Carbazole alkaloids and their synthetic derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, neuroprotective, and anti-inflammatory properties. The compound 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol, belonging to the tetrahydrocarbazole family, holds promise as a therapeutic candidate. Its structural features, combining a rigid carbazole scaffold with a flexible aminoethanol side chain, suggest potential interactions with various biological targets.

This technical guide outlines a proposed in vitro screening cascade for 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol, provides detailed experimental protocols for key assays, and visualizes potential mechanisms of action based on data from related carbazole derivatives.

Proposed In Vitro Screening Cascade

Based on the activities reported for analogous carbazole structures, a tiered screening approach is recommended to elucidate the biological profile of 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol.

Caption: Proposed workflow for in vitro screening.

Quantitative Data from Structurally Related Carbazole Derivatives

While specific data for the target compound is unavailable, the following tables summarize in vitro data for analogous carbazole derivatives, providing a rationale for the proposed screening targets.

Table 1: Anticancer Activity of Carbazole Derivatives

| Compound | Cell Line | Assay | IC50 (µg/mL) | Reference |

| 7-Chloro-1,4-dimethyl-9H-carbazole | ARO (Anaplastic Thyroid Cancer) | MTT | 10.1 | [1] |

| 7-Chloro-1,4-dimethyl-9H-carbazole | FRO (Anaplastic Thyroid Cancer) | MTT | 5.8 | [1] |

| N-[(1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridine carboxamide | TPC1 (Papillary Thyroid Cancer) | MTT | 6.2 | [1] |

| N-[(1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridine carboxamide | BHP 7-12 (Papillary Thyroid Cancer) | MTT | 11.43 | [1] |

Table 2: Cholinesterase Inhibitory Activity of Tetrahydrocarbazole Derivatives

| Compound | Enzyme | Inhibition Method | Activity | Reference |

| 6-Amino-2,3,4,9-tetrahydro-1H-carbazole | Acetylcholinesterase (AChE) | Ellman's Method | Selective AChE Inhibitor | [2][3] |

| 9-Methyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazole | Acetylcholinesterase (AChE) | Ellman's Method | Selective AChE Inhibitor | [2][3] |

| N-Butyl-2,3,4,9-tetrahydro-1H-carbazol-6-amine | Acetylcholinesterase (AChE) | Ellman's Method | Selective AChE Inhibitor | [2][3] |

Table 3: Anti-inflammatory Activity of Carbazole Alkaloids

| Compound | Target | Assay | Result | Reference |

| Clausine A | COX-2 | In Vitro Enzyme Assay | 45% inhibition at 20 µg/mL |

Detailed Experimental Protocols

MTT Cell Proliferation Assay

This assay is used to assess the cytotoxic effects of the compound on cancer cell lines.

-

Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE.[2][3]

-

Reagent Preparation: Prepare a solution of acetylthiocholine iodide (ATCI), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), and the test compound in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Enzyme Reaction: In a 96-well plate, mix the AChE enzyme, DTNB, and the test compound at various concentrations.

-

Initiation: Start the reaction by adding the substrate, ATCI.

-

Absorbance Measurement: Monitor the increase in absorbance at 412 nm over time, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.

-

Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value. Donepezil can be used as a standard inhibitor.[2][3]

NF-κB Reporter Assay

This assay is used to determine if the compound modulates the NF-κB signaling pathway.

-

Cell Transfection: Transfect a suitable cell line (e.g., HEK293T) with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.

-

Compound Treatment: Treat the transfected cells with the test compound for a specified period.

-

Pathway Stimulation: Stimulate the NF-κB pathway using an appropriate agonist (e.g., TNF-α).

-

Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) and determine the effect of the compound on NF-κB activation.

Potential Signaling Pathways and Mechanisms of Action

Based on the known activities of carbazole derivatives, 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol may exert its effects through various signaling pathways.

Pro-Apoptotic Signaling in Cancer Cells

Many carbazole compounds exhibit anticancer activity by inducing apoptosis. The potential mechanism is illustrated below.

Caption: Potential pro-apoptotic mechanism of action.

Inhibition of Pro-inflammatory Pathways

Carbazole alkaloids have been shown to possess anti-inflammatory properties, potentially through the inhibition of the NF-κB pathway.

Caption: Potential anti-inflammatory mechanism via NF-kB.

Conclusion

While direct in vitro screening data for 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol is not yet widely published, the extensive research on related carbazole derivatives provides a strong foundation for predicting its potential biological activities and guiding its experimental evaluation. The proposed screening cascade, focusing on anticancer, neuroprotective, and anti-inflammatory endpoints, offers a rational approach to characterizing this promising compound. The detailed protocols and pathway diagrams included in this guide serve as a practical resource for researchers initiating the in vitro investigation of this and other novel carbazole derivatives.

References

- 1. chemistryjournal.net [chemistryjournal.net]

- 2. op.niscair.res.in [op.niscair.res.in]

- 3. Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors: Potential anti-Alzheimer's agents | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

Preliminary Cytotoxicity Studies of Phenyl-Substituted Tetrahydrocarbazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary cytotoxicity studies of phenyl-substituted tetrahydrocarbazoles. It is designed to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the anticancer potential of this class of compounds, supported by quantitative data, detailed experimental methodologies, and visual representations of experimental workflows and potential signaling pathways.

Core Findings: Phenyl-Substituted Tetrahydrocarbazoles as Cytotoxic Agents

Recent studies have highlighted the potential of phenyl-substituted tetrahydrocarbazoles and their derivatives as promising anticancer agents. These compounds have demonstrated cytotoxic activity against a range of human cancer cell lines. The substitution pattern on the phenyl ring and the tetrahydrocarbazole core plays a crucial role in modulating the cytotoxic potency and selectivity of these compounds.

Data Presentation: In Vitro Cytotoxicity of Tetrahydrocarbazole Derivatives

The following tables summarize the quantitative data from cytotoxic evaluations of various tetrahydrocarbazole derivatives against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented to facilitate a comparative analysis of the compounds' potency.

| Compound | Cell Line | IC50 (µM) |

| Tetrahydrocarbazole-Dithioate Hybrid (6f) | MCF7 (Breast Adenocarcinoma) | 0.00724[1] |

| HCT116 (Colon Carcinoma) | 0.00823[1] | |

| Carbazole Derivative (14a) | 7901 (Gastric Adenocarcinoma) | 11.8[2] |

| A875 (Human Melanoma) | 9.77[2] |

Table 1: IC50 values of lead tetrahydrocarbazole and carbazole derivatives against various cancer cell lines.

| Compound | Substitution | Cell Line | IC50 (nM/mL) |

| 6a | Piperazine | MCF7 | 10.3[1] |

| HCT116 | 13.6[1] | ||

| 6b | 4-Methylpiperazine | MCF7 | 9.87[1] |

| HCT116 | 11.2[1] | ||

| 6c | 4-Ethylpiperazine | MCF7 | 9.55[1] |

| HCT116 | 10.8[1] | ||

| 6d | 4-Phenylpiperazine | MCF7 | 8.12[1] |

| HCT116 | 9.76[1] | ||

| 6e | 4-(4-Methoxyphenyl)piperazine | MCF7 | 8.43[1] |

| HCT116 | 10.1[1] | ||

| 6f | 4-(4-Chlorophenyl)piperazine | MCF7 | 7.24[1] |

| HCT116 | 8.23[1] | ||

| Doxorubicin (Standard) | MCF7 | 7.51[1] | |

| HCT116 | 8.54[1] |

Table 2: Cytotoxic activity of heterocyclic dithiocarbamate derivatives of tetrahydrocarbazole (6a-g) against MCF7 and HCT116 cell lines. [1]

Experimental Protocols

The following section details the standard methodologies employed in the preliminary cytotoxicity screening of phenyl-substituted tetrahydrocarbazoles.

Cell Viability Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

Human cancer cell lines (e.g., MCF7, HCT116, A549)

-

Culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

Phenyl-substituted tetrahydrocarbazole compounds

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are harvested from culture flasks and seeded into 96-well plates at a density of 5 × 10^3 to 1 × 10^4 cells/well. The plates are then incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted with culture medium to achieve the desired final concentrations. The culture medium is removed from the wells and replaced with the medium containing the test compounds. Control wells receive medium with DMSO at the same concentration as the treated wells.

-

Incubation: The plates are incubated for a period of 48 to 72 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours.

-

Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.

Mandatory Visualization

Experimental Workflow for Cytotoxicity Screening

Caption: Workflow of the MTT assay for evaluating the cytotoxicity of phenyl-substituted tetrahydrocarbazoles.

Proposed Signaling Pathway for Cytotoxicity

Based on studies of structurally related compounds, a plausible mechanism of action for phenyl-substituted tetrahydrocarbazoles involves the induction of apoptosis and cell cycle arrest.

Caption: Proposed signaling pathway for the cytotoxic effects of phenyl-substituted tetrahydrocarbazoles.

References

Spectroscopic Analysis of 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed spectroscopic analysis of the compound 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol, a derivative of the tetrahydrocarbazole scaffold. Tetrahydrocarbazoles are significant structural motifs in a variety of biologically active compounds. A thorough understanding of their spectroscopic properties is crucial for their identification, characterization, and the development of new therapeutic agents.

This document outlines the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the title compound. The analysis is based on the known spectroscopic characteristics of the parent 2,3,4,9-tetrahydro-1H-carbazole moiety and related substituted derivatives.

Molecular Structure and Spectroscopic Correlation

The molecular structure of 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol combines a rigid tetracyclic carbazole core with a flexible aminoethanol side chain and a phenyl substituent. Each of these components will give rise to characteristic signals in the NMR, IR, and MS spectra, allowing for a comprehensive structural elucidation.

Caption: Relationship between molecular structure and spectroscopic techniques.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol. These predictions are based on established values for similar chemical structures.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.2 - 7.6 | m | 5H | Phenyl-H |

| ~ 7.0 - 7.3 | m | 3H | Carbazole Ar-H |

| ~ 4.0 - 4.2 | m | 1H | CH-NH |

| ~ 3.6 - 3.8 | t | 2H | CH₂-OH |

| ~ 2.8 - 3.0 | t | 2H | NH-CH₂ |

| ~ 2.5 - 2.8 | m | 4H | Carbazole Aliphatic-H (C2, C4) |

| ~ 1.8 - 2.1 | m | 4H | Carbazole Aliphatic-H (C3) |

| Variable | br s | 1H | N-H (carbazole) |

| Variable | br s | 1H | N-H (amino) |

| Variable | br s | 1H | O-H |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 140 - 145 | Phenyl C (quaternary) |

| ~ 135 - 140 | Carbazole Ar-C (quaternary) |

| ~ 125 - 130 | Phenyl CH |

| ~ 110 - 125 | Carbazole Ar-CH |

| ~ 105 - 110 | Carbazole Ar-C (quaternary) |

| ~ 60 - 65 | CH₂-OH |

| ~ 50 - 55 | CH-NH |

| ~ 45 - 50 | NH-CH₂ |

| ~ 20 - 30 | Carbazole Aliphatic-CH₂ |

Table 3: Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3400 - 3200 | Broad | O-H and N-H stretching |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretching |

| ~ 2950 - 2850 | Strong | Aliphatic C-H stretching |

| ~ 1600, 1480 | Medium-Strong | Aromatic C=C stretching |

| ~ 1200 - 1000 | Strong | C-N and C-O stretching |

| ~ 750 | Strong | Aromatic C-H bending (out-of-plane) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| [M+H]⁺ | Molecular ion peak |

| [M-H₂O]⁺ | Loss of water |

| [M-CH₂OH]⁺ | Loss of hydroxymethyl group |

| Various fragments | Fragmentation of the carbazole ring and side chain |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of the title compound. Instrument parameters should be optimized for the specific sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher.

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Pulse Sequence: Proton-decoupled experiment (e.g., PENDANT, DEPT).

-

Spectral Width: 0 to 200 ppm.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID. Calibrate the chemical shifts using the residual solvent peak.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Liquid/Solution: Deposit a thin film of the sample on a salt plate (e.g., NaCl, KBr).

-

-

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing: Perform a background subtraction and, if necessary, an ATR correction.

Caption: A generalized workflow for spectroscopic analysis.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method.

-

Electrospray Ionization (ESI): Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) and infuse it into the ESI source. This is a soft ionization technique suitable for identifying the molecular ion.

-

Electron Ionization (EI): For more volatile and thermally stable compounds, direct insertion or GC-MS can be used. This technique often leads to more extensive fragmentation.

-

-

Data Acquisition:

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Mass Range: Scan a range appropriate for the expected molecular weight (e.g., 50-500 m/z).

-

Polarity: Positive ion mode is typically used for nitrogen-containing compounds.

-

-

Data Analysis: Identify the molecular ion peak ([M+H]⁺ for ESI) and analyze the fragmentation pattern to confirm the structure.

Conclusion

The spectroscopic analysis of 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol through NMR, IR, and MS provides a complete picture of its molecular structure. The combination of these techniques allows for the unambiguous identification of the compound and is an indispensable tool in its synthesis, characterization, and application in drug discovery and development. The data and protocols presented in this guide serve as a valuable resource for researchers in the field.

An In-depth Technical Guide on the Solubility and Stability of 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol in Biological Buffers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential considerations and methodologies for determining the solubility and stability of the novel carbazole derivative, 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol, in biologically relevant buffers. Due to the limited availability of specific experimental data for this compound in public literature, this document focuses on establishing a robust framework for its physicochemical characterization, drawing upon established principles for small molecules and carbazole derivatives.

Carbazole derivatives are a significant class of heterocyclic compounds recognized for their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The efficacy and development of such compounds as therapeutic agents are critically dependent on their solubility and stability in physiological environments.[4][5][6] This guide outlines the necessary experimental protocols and data presentation strategies to facilitate the preclinical development of this promising molecule.

Section 1: Solubility in Biological Buffers

A fundamental property for any potential drug candidate is its aqueous solubility, as it directly influences bioavailability and formulation development. For oral dosage forms, for instance, the Biopharmaceutics Classification System (BCS) uses solubility as a key parameter.[7] The solubility of 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol should be determined in various standard biological buffers to simulate physiological pH conditions.

The selection of buffers is crucial for mimicking different physiological compartments. Commonly used buffers in preclinical studies include:

-

Phosphate-Buffered Saline (PBS): Widely used to simulate the isotonic and pH conditions of human body fluids (typically pH 7.4).[8]

-

TRIS (Tris(hydroxymethyl)aminomethane) Buffer: A common buffer in biochemistry and molecular biology with a pKa of around 8.1, making it suitable for a slightly alkaline pH range.[9]

-

HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) Buffer: A zwitterionic buffer with a pKa of approximately 7.5, often preferred in cell culture media for its ability to maintain physiological pH.

-

Simulated Gastric Fluid (SGF): Typically at pH 1.2, used to assess solubility and stability in the acidic environment of the stomach.[10]

-

Simulated Intestinal Fluid (SIF): Generally at pH 6.8, to evaluate the compound's behavior in the small intestine.[10]

The shake-flask method is a widely accepted technique for determining equilibrium solubility.[7]

Objective: To determine the saturation concentration of the compound in a specific buffer at a constant temperature.

Materials:

-

2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol (solid form)

-

Selected biological buffers (e.g., PBS pH 7.4, SGF pH 1.2, SIF pH 6.8)

-

Thermostatically controlled shaker incubator

-

Centrifuge

-

HPLC system with a suitable column and detector

-

Syringe filters (e.g., 0.45 µm)

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of the solid compound to a known volume of the biological buffer in a sealed flask. This ensures that a saturated solution is formed.

-

Place the flasks in a shaker incubator set at a constant temperature, typically 37 °C, to mimic physiological conditions.[10]

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the time to reach equilibrium.[11]

-

After incubation, allow the suspensions to settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any undissolved solid.

-

Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC method.

-

Repeat the experiment in triplicate for each buffer system to ensure reproducibility.[11]

The quantitative solubility data should be summarized in a clear and structured table.

| Buffer System | pH | Temperature (°C) | Mean Solubility (µg/mL) | Standard Deviation | Molar Solubility (µM) |

| PBS | 7.4 | 37 | [Experimental Value] | [Experimental Value] | [Calculated Value] |

| TRIS | 7.4 | 37 | [Experimental Value] | [Experimental Value] | [Calculated Value] |

| HEPES | 7.4 | 37 | [Experimental Value] | [Experimental Value] | [Calculated Value] |

| SGF | 1.2 | 37 | [Experimental Value] | [Experimental Value] | [Calculated Value] |

| SIF | 6.8 | 37 | [Experimental Value] | [Experimental Value] | [Calculated Value] |

Section 2: Stability in Biological Buffers

Stability testing is a critical component of drug development, providing insights into the degradation kinetics and potential degradation products of a compound.[4][6][12] These studies are essential for determining appropriate storage conditions, shelf-life, and potential liabilities of the drug candidate.[4][6]

The stability of 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol in biological buffers can be influenced by several factors:

-

pH: The compound may be susceptible to acid or base-catalyzed hydrolysis.

-

Temperature: Higher temperatures can accelerate degradation reactions.[13]

-

Light: Photodegradation can occur if the molecule contains chromophores that absorb light in the UV-Vis range.

-

Oxidation: The presence of dissolved oxygen or oxidizing agents can lead to oxidative degradation.

-

Enzymatic Degradation: In biological matrices containing enzymes (e.g., plasma, tissue homogenates), enzymatic degradation can be a significant pathway.[13]

A common approach for assessing chemical stability involves incubating the compound in the buffer of interest and monitoring its concentration over time using a stability-indicating HPLC method.

Objective: To determine the rate of degradation of the compound in different biological buffers under controlled conditions.

Materials:

-

Stock solution of 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol in a suitable solvent (e.g., DMSO)

-

Selected biological buffers

-

Thermostatically controlled incubator

-

HPLC system with a stability-indicating method (a method that can separate the parent compound from its degradation products)

-

Autosampler vials

Procedure:

-

Prepare a solution of the compound in each biological buffer at a known initial concentration (e.g., 10 µM). The initial concentration of the organic co-solvent (like DMSO) should be kept low (typically <1%) to minimize its effect on stability.

-

Divide the solution for each buffer into multiple aliquots in separate vials.

-

Place the vials in an incubator at a controlled temperature (e.g., 37 °C). For accelerated stability studies, a higher temperature (e.g., 40 °C) can be used.[12]

-

At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), remove one vial for each buffer.

-

Immediately quench any further degradation by adding a suitable solvent or by freezing the sample.

-

Analyze the samples by HPLC to determine the remaining concentration of the parent compound.

-

Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k) and the half-life (t½) of the compound in each buffer.

The results of the stability studies should be presented in a tabular format.

| Buffer System | pH | Temperature (°C) | Initial Concentration (µM) | Half-life (t½, hours) | Degradation Rate Constant (k, h⁻¹) |

| PBS | 7.4 | 37 | [Experimental Value] | [Calculated Value] | [Calculated Value] |

| SGF | 1.2 | 37 | [Experimental Value] | [Calculated Value] | [Calculated Value] |

| SIF | 6.8 | 37 | [Experimental Value] | [Calculated Value] | [Calculated Value] |

Section 3: Visualizations

Visual representations of experimental workflows and potential mechanisms of action can greatly aid in the understanding and communication of complex scientific concepts.

The following diagram illustrates the general workflow for characterizing the solubility and stability of a test compound.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. eurekaselect.com [eurekaselect.com]

- 4. pharmtech.com [pharmtech.com]

- 5. Stabilizing drug molecules in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biopharminternational.com [biopharminternational.com]

- 7. scielo.br [scielo.br]

- 8. lifechemicals.com [lifechemicals.com]

- 9. carlroth.com [carlroth.com]

- 10. fda.gov [fda.gov]

- 11. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 12. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]

- 13. researchgate.net [researchgate.net]

The Rise of Carbazole Aminoalcohols: A New Frontier in Bioactive Compound Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led researchers to explore a diverse range of chemical scaffolds. Among these, carbazole derivatives have emerged as a privileged structure, demonstrating a wide spectrum of biological activities. This technical guide focuses on a particularly promising subclass: carbazole aminoalcohols. These compounds have garnered significant attention for their potent anticancer, antiparasitic, and antimicrobial properties. This document provides a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of novel bioactive carbazole aminoalcohols, with a focus on quantitative data and detailed experimental methodologies.

I. Bioactivity of Novel Carbazole Aminoalcohols: A Quantitative Overview

Recent studies have highlighted the significant potential of carbazole aminoalcohols against various disease models. The biological activity of these compounds is often quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), which represent the concentration of a drug that is required for 50% inhibition or effect in vitro. The following tables summarize the key quantitative data from recent publications.

Table 1: Anticancer Activity of Carbazole Aminoalcohols

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| Pyrrolidine derivative 5 | A549, HCT116, MDA-MB-231 | Single-digit µM range | Topoisomerase I inhibition | |

| Propyl- to pentyl-amines derivatives 7, 14, 15, 24 | A549, HCT116, MDA-MB-231 | Single-digit µM range | Topoisomerase I inhibition | |

| Hexyl-amine substituted carbazole aminoalcohol 16 | 15 cancer cell lines | 1.5 - 7.9 | Apoptosis induction, Bcl-2 involvement | |

| 1-(butylamino)-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol 6 | HeLa | Single-digit µM range | Topoisomerase I inhibition, G2-phase cell-cycle arrest, apoptosis induction | [1] |

| 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA) | Melanoma cells | Not specified | Reactivation of p53 pathway | [2] |

Table 2: Antiparasitic Activity of Carbazole Aminoalcohols

| Compound | Parasite | IC50/EC50 (µM) | Mechanism of Action | Reference |

| H1402 | Trypanosoma brucei brucei | EC50 = 0.73 ± 0.05 | Morphological destruction, phosphatidylserine externalization | [3] |

| Various carbazole aminoalcohols | Plasmodium falciparum (3D7 and Dd2 strains) | Potent in vitro activity | Inhibition of β-hematin formation | [4] |

| Various carbazole aminoalcohols | Schistosoma japonicum (adult and juvenile) | Potent in vitro activity | Inhibition of β-hematin formation | [4] |

| 1-(1-aminopropan-2-ol)carbazole analogues | Plasmodium falciparum K1 strain | Potent hits | Not specified | [5] |

II. Experimental Protocols

This section provides a detailed description of the key experimental methodologies employed in the synthesis and biological evaluation of carbazole aminoalcohols, based on published literature.

A. General Synthesis of Carbazole Aminoalcohols

The synthesis of carbazole aminoalcohols typically involves a multi-step process. A common route starts with the alkylation of a carbazole core, followed by the introduction of an aminoalcohol side chain.

Step 1: N-Alkylation of the Carbazole Ring The carbazole nitrogen is first functionalized, often by reaction with an epoxide-containing reagent in the presence of a base.

-

Reagents: Carbazole, epichlorohydrin (or a similar epoxide), a base (e.g., sodium hydride, potassium carbonate), and a suitable solvent (e.g., dimethylformamide, acetone).

-

Procedure: To a solution of the carbazole in the solvent, the base is added portion-wise at a controlled temperature. Subsequently, the epoxide is added, and the reaction mixture is stirred at room temperature or heated until the reaction is complete (monitored by thin-layer chromatography). The reaction is then quenched, and the product is extracted and purified by column chromatography.

Step 2: Amination The resulting epoxide intermediate is then opened by an appropriate amine to introduce the aminoalcohol functionality.

-

Reagents: The N-alkylated carbazole epoxide, the desired primary or secondary amine, and a solvent (e.g., methanol, ethanol).

-

Procedure: The epoxide is dissolved in the solvent, and the amine is added. The reaction mixture is stirred at room temperature or refluxed for several hours. After completion, the solvent is evaporated, and the crude product is purified by crystallization or column chromatography to yield the final carbazole aminoalcohol.

B. In Vitro Anticancer Activity Assays

The cytotoxic effects of the synthesized compounds are typically evaluated against a panel of human cancer cell lines using standard assays.

-

Cell Lines: A variety of cancer cell lines are used, such as A549 (lung carcinoma), HCT116 (colon carcinoma), MDA-MB-231 (breast carcinoma), and HeLa (cervical carcinoma).

-

MTT Assay: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Procedure: Cancer cells are seeded in 96-well plates and incubated. After cell attachment, they are treated with various concentrations of the carbazole aminoalcohol compounds for a specified period (e.g., 48 or 72 hours). Subsequently, the MTT reagent is added to each well and incubated. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader. The IC50 values are then calculated from the dose-response curves.

-

C. Topoisomerase I Inhibition Assay

The ability of carbazole aminoalcohols to inhibit topoisomerase I (topo I) is a key indicator of their potential anticancer mechanism.

-

Principle: This assay measures the relaxation of supercoiled DNA by topoisomerase I. Inhibitors of the enzyme prevent this relaxation.

-

Procedure: Supercoiled plasmid DNA is incubated with topoisomerase I in the presence and absence of the test compounds. The reaction is stopped, and the DNA topoisomers (supercoiled and relaxed) are separated by agarose gel electrophoresis. The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light. A reduction in the amount of relaxed DNA in the presence of the compound indicates topo I inhibition.

D. Apoptosis and Cell Cycle Analysis

Flow cytometry is a powerful technique to study the effects of compounds on apoptosis and cell cycle progression.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining):

-

Procedure: Cells treated with the carbazole aminoalcohols are harvested and stained with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells. The stained cells are then analyzed by flow cytometry.

-

-

Cell Cycle Analysis:

-

Procedure: Treated cells are fixed, permeabilized, and stained with a DNA-intercalating dye like propidium iodide. The DNA content of the cells is then measured by flow cytometry. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is analyzed to determine if the compound induces cell cycle arrest.

-

E. In Vitro Antiparasitic Assays

-

Antiplasmodial Activity Assay:

-

Principle: The in vitro growth of Plasmodium falciparum is assessed by measuring the incorporation of a radiolabeled nucleic acid precursor, such as [3H]-hypoxanthine.

-

Procedure: Synchronized parasite cultures are incubated with serial dilutions of the test compounds in 96-well plates. After a defined incubation period, [3H]-hypoxanthine is added, and the incubation is continued. The cells are then harvested onto filter mats, and the incorporated radioactivity is measured using a scintillation counter. IC50 values are determined from the dose-response data.

-

-

β-Hematin Formation Inhibition Assay:

-

Principle: This assay mimics the process of hemozoin formation in the parasite. The inhibition of this process is a known mechanism of action for several antimalarial drugs.

-

Procedure: A solution of hemin is incubated under conditions that promote the formation of β-hematin (hemozoin). The test compounds are added to assess their inhibitory effect. The amount of β-hematin formed is quantified spectrophotometrically after purification.

-

III. Signaling Pathways and Experimental Workflows

The biological effects of carbazole aminoalcohols are often mediated through the modulation of specific signaling pathways. Visualizing these pathways and the experimental workflows used to study them can provide a clearer understanding of their mechanism of action.

Caption: General workflow for the synthesis and screening of a carbazole aminoalcohol library.